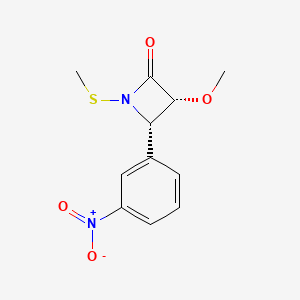
(3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one is a synthetic organic compound belonging to the azetidinone class. Azetidinones are four-membered lactams, which are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of Substituents: The methoxy, methylsulfanyl, and nitrophenyl groups are introduced through various substitution reactions. Common reagents include methanol, methylthiol, and nitrobenzene derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Small-scale synthesis in laboratory settings.
Continuous Flow Chemistry: For larger-scale production, continuous flow reactors can be used to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted azetidinones.
Wissenschaftliche Forschungsanwendungen
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Can act as a ligand in catalytic reactions.
Biology
Antibacterial Agents: Azetidinones are known for their antibacterial properties.
Enzyme Inhibitors: Potential use as enzyme inhibitors in biochemical research.
Medicine
Pharmaceuticals: Potential use in the development of new drugs, particularly antibiotics.
Industry
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one depends on its specific application. For example:
Antibacterial Activity: It may inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins.
Enzyme Inhibition: It may act by binding to the active site of specific enzymes, thereby inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4S)-3-methoxy-1-methylsulfanyl-4-phenylazetidin-2-one: Lacks the nitro group.
(3R,4S)-3-methoxy-1-methylsulfanyl-4-(4-nitrophenyl)azetidin-2-one: Has the nitro group in a different position.
Uniqueness
Nitro Group Position: The position of the nitro group can significantly affect the compound’s reactivity and biological activity.
Substituent Effects: The combination of methoxy, methylsulfanyl, and nitrophenyl groups makes this compound unique in its class.
Eigenschaften
CAS-Nummer |
497917-51-8 |
|---|---|
Molekularformel |
C11H12N2O4S |
Molekulargewicht |
268.29 g/mol |
IUPAC-Name |
(3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one |
InChI |
InChI=1S/C11H12N2O4S/c1-17-10-9(12(18-2)11(10)14)7-4-3-5-8(6-7)13(15)16/h3-6,9-10H,1-2H3/t9-,10+/m0/s1 |
InChI-Schlüssel |
VYJJZICZXWUNRJ-VHSXEESVSA-N |
Isomerische SMILES |
CO[C@@H]1[C@@H](N(C1=O)SC)C2=CC(=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
COC1C(N(C1=O)SC)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















